molecular formula C13H19NO2 B8232648 Tert-butyl 2-(1-aminoethyl)benzoate

Tert-butyl 2-(1-aminoethyl)benzoate

Cat. No.: B8232648
M. Wt: 221.29 g/mol
InChI Key: RSHAEUACPOMQBT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminoethyl)benzoate is a benzoic acid derivative featuring a tert-butyl ester group and a 1-aminoethyl substituent at the ortho position of the aromatic ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, particularly in the preparation of peptidomimetics, prodrugs, or bioactive molecules. Its tert-butyl group acts as a protective moiety for carboxylic acids, enhancing solubility and stability during synthetic processes. The aminoethyl side chain introduces a nucleophilic amine functionality, enabling further derivatization via alkylation, acylation, or cross-coupling reactions .

Synthesis protocols for analogous tert-butyl esters often involve hydrazine-mediated deprotection or condensation reactions in ethanol, followed by purification via column chromatography, yielding products with ~80% efficiency under optimized conditions .

Properties

IUPAC Name

tert-butyl 2-(1-aminoethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9(14)10-7-5-6-8-11(10)12(15)16-13(2,3)4/h5-9H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHAEUACPOMQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl 2-(1-aminoethyl)benzoate with three structurally related compounds, highlighting key differences in synthesis, properties, and applications:

Compound Structure Synthesis Yield Key Hazards Applications
This compound Benzoate ester with aminoethyl substituent ~80% (estimated)* Potential skin/eye irritation (amine reactivity) Intermediate for pharmaceuticals, peptide coupling, prodrug development
Tert-butyl-(2-(aminooxy)ethyl)carbamate Carbamate with aminooxyethyl chain 80% Hydrazine exposure risk; respiratory irritation Synthesis of hydroxylamine derivatives, antibody-drug conjugates
Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate Piperidine-carboxylate with aminoethyl group N/A Severe eye damage, skin inflammation; incompatible with strong oxidizers R&D in medicinal chemistry (e.g., kinase inhibitors, CNS-targeting molecules)
Tert-butyl 2-hydroxy-5-nitrobenzoate Nitro-substituted hydroxybenzoate N/A Oxidizing nitro group; hazardous decomposition under heat Precursor for nitration reactions, agrochemical intermediates

Note: Synthesis yield for this compound is inferred from analogous protocols in .

Detailed Research Findings

Reactivity and Functional Group Influence

  • Aminoethyl vs. Aminooxyethyl Groups: The aminoethyl group in this compound exhibits higher nucleophilicity compared to the aminooxyethyl moiety in its carbamate analog. This difference influences coupling efficiency in peptide synthesis, with the former enabling direct amide bond formation without additional activation .
  • Nitro vs.

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